2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol
Overview
Description
Typically, the description of a chemical compound includes its molecular formula, structure, and physical properties such as melting point, boiling point, solubility, etc.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds (single, double, triple) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the products formed, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as density, melting point, boiling point, etc.) and chemical properties (such as reactivity, acidity/basicity, etc.).Scientific Research Applications
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Transition Metal-Mediated Trifluoromethylation Reactions
- Application : Trifluoromethyl compounds are known for their abundance in pharmaceutical and agrochemical products due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
- Method : This involves the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Results : The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
-
Synthesis and Applications of α-(Trifluoromethyl)styrenes
- Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Method : These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2′-type substitution, cationic SN1′-type substitution .
- Results : Much attention has been paid to these compounds by the organic chemistry community .
-
Synthesis of Heteroaromatic Trifluoromethyl Ethers
- Application : A series of nitrogen-heterocycles have been transformed to the corresponding trifluoromethyl or higher perfluoroalkyl ethers .
- Method : This is achieved by reaction of the corresponding N-oxides with trifluoromethyl or higher perfluoroalkyl triflate .
- Results : Trifluoromethyl triflate, which has generally been used as a precursor to [OCF3]−, is used here as a bifunctional reagent to render the heteroarene more electrophilic .
Safety And Hazards
This involves studying the potential risks associated with the compound, including its toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, or ways to improve its synthesis or properties.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
2-(ethylamino)-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O/c1-2-11-6-12-4(7(8,9)10)3-5(14)13-6/h3H,2H2,1H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQNYFFWCONHLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=O)N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378982 | |
Record name | 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol | |
CAS RN |
338792-66-8 | |
Record name | 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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